molecular formula C24H23N3O4 B11073337 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3,5-dimethoxynaphthalene-2-carboxamide

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3,5-dimethoxynaphthalene-2-carboxamide

Cat. No.: B11073337
M. Wt: 417.5 g/mol
InChI Key: GYNZKMWDVHDEDM-UHFFFAOYSA-N
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Description

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3,5-dimethoxy-2-naphthamide is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring fused with a naphthamide moiety

Preparation Methods

The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3,5-dimethoxy-2-naphthamide typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The compound is then purified and characterized using techniques such as single crystal X-ray diffraction (XRD) analysis . Industrial production methods may involve scaling up this synthetic route with optimizations for yield and purity.

Chemical Reactions Analysis

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3,5-dimethoxy-2-naphthamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The methoxy groups in the compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Mechanism of Action

The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3,5-dimethoxy-2-naphthamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, it has been shown to interact with amino acids in proteins, leading to inhibition or activation of enzymatic functions . The exact pathways and molecular targets are still under investigation, but its binding affinity and specificity make it a promising candidate for drug development.

Comparison with Similar Compounds

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3,5-dimethoxy-2-naphthamide can be compared with other pyrazole derivatives, such as:

These compounds share structural similarities but differ in their functional groups and overall molecular architecture

Properties

Molecular Formula

C24H23N3O4

Molecular Weight

417.5 g/mol

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3,5-dimethoxynaphthalene-2-carboxamide

InChI

InChI=1S/C24H23N3O4/c1-15-22(24(29)27(26(15)2)17-10-6-5-7-11-17)25-23(28)19-13-16-9-8-12-20(30-3)18(16)14-21(19)31-4/h5-14H,1-4H3,(H,25,28)

InChI Key

GYNZKMWDVHDEDM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=C(C=C4C(=C3)C=CC=C4OC)OC

Origin of Product

United States

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